molecular formula C19H24N2O2 B119162 Quinamine CAS No. 464-85-7

Quinamine

Cat. No. B119162
CAS RN: 464-85-7
M. Wt: 312.4 g/mol
InChI Key: ALNKTVLUDWIWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinamine is a crystalline alkaloid found in various cinchona barks . It has the molecular formula C19H24N2O2 .


Chemical Reactions Analysis

Quinones, the class of compounds to which Quinamine belongs, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They play a role in photosynthesis as electron carriers .

Scientific Research Applications

1. Chemical Transformations and Structural Studies

Quinamine has been the subject of various chemical transformation studies. Notably, its transformation to isoquinamine is facilitated by the action of hot isoamyl alcoholic sodium isoamyloxide (Culvenor, Goldsworthy, Kirby, & Robinson, 1950). Additionally, the structural relationships between quinamine and other cinchona alkaloids like cinchonamine and conquinamine have been explored, highlighting their biosynthetic derivation from tryptophan (Taylor, 1966).

2. Synthesis of Novel Compounds

Quinamine has been used in the synthesis of various novel compounds. For instance, a DABCO-mediated annulation with nitrile imines produces 1,2,4-triazinone derivatives (Zhu, Jin, & Huang, 2019). Similarly, a method for synthesizing 4-aminotropones from p-quinamines has been developed, offering access to various derivatives (Carreño, Ortega-Guerra, Ribagorda, & Sanz-Cuesta, 2008).

3. Application in Organic Synthesis

The applications of quinamine in organic synthesis have been quite significant. For example, its use in the enantioselective desymmetrization process to create functionalized hydroindoles, a common motif in alkaloids, demonstrates its versatility in organic reactions (Pantaine, Coeffard, Moreau, & Greck, 2015). Moreover, research into site-selective and stereoselective transformations on p-quinols and p-quinamines has been conducted to develop novel methodologies in organic chemistry (Thopate, Phanindrudu, Jadhav, & Chegondi, 2023).

4. Photodynamic Effects and Anticancer Applications

There has been interest in the photodynamic effects of quinamine derivatives, particularly in the context of treating cancers. For instance, 6‐Nitro‐Quinazolin‐4(3H)‐one has shown potential in photodynamic therapy and in the photodegradation of human melanoma cell lines, suggesting applications in cancer treatment (Panagopoulos et al., 2021).

5. Antifilarial Potential

In the field of tropical medicine, quinamine derivatives have been investigated for their antifilarial properties. A novel quinolone fused cyclic sulfonamide has been identified as a potent antifilarial agent, demonstrating effectiveness against various stages of the filarial parasite Setaria cervi (Mukherjee et al., 2018).

Safety And Hazards

According to a Material Safety Data Sheet, Quinamine may cause eye and skin irritation upon contact. In case of ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

3a-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNKTVLUDWIWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871638
Record name 8a-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinamine

CAS RN

77549-88-3, 464-85-7
Record name 3aH-Furo(2,3-b)indol-3a-ol, 8a-(5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077549883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3aH-Furo[2,3-b]indol-3a-ol, 8a-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-, (3aR,8aS)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinamine
Reactant of Route 2
Quinamine
Reactant of Route 3
Quinamine
Reactant of Route 4
Quinamine
Reactant of Route 5
Quinamine
Reactant of Route 6
Quinamine

Citations

For This Compound
405
Citations
D Xu, Y Zhao, D Song, Z Zhong, S Feng, X Xie… - Organic …, 2017 - ACS Publications
… At the outset of this investigation, we employed p-quinamine 1a and ortho-silyl aryltriflate 2a … Finally we established the standard conditions: employing p-quinamine 1a and ortho-silyl …
Number of citations: 37 pubs.acs.org
B Boduszek, HJ Shine - Journal of the American Chemical Society, 1988 - ACS Publications
… -complex mechanism would govern the quinamine rearrangements and that it was … substituents in the quinamine rings. Furthermore, it was desirable to use a quinamine whose kinetics …
Number of citations: 11 pubs.acs.org
B Cao, Y Wei, M Shi - Chemical Communications, 2018 - pubs.rsc.org
A palladium(0)-catalyzed intramolecular transfer hydrogenation and cycloaddition of p-quinamine-tethered alkylidenecyclopropanes (ACPs) to synthesize perhydroindole scaffolds has …
Number of citations: 23 pubs.rsc.org
KS Kirby - Journal of the Chemical Society (Resumed), 1945 - pubs.rsc.org
QUINAMINE has been shown to differ from all other … Oxidation of quinamine with nitric acid gave picric acid and a … When the reaction was carried out with quinamine in dilute nitric acid …
Number of citations: 3 pubs.rsc.org
TA Henry, KS Kirby, GE Shaw - Journal of the Chemical Society …, 1945 - pubs.rsc.org
Quinamine, C,, H2, 0, PI;,, is a minor alkaloid of cinchona bark, isolated and characterised by Hesse in 1872. The cinchona alkaloids of known constitution can all be represented by the …
Number of citations: 0 pubs.rsc.org
KS Kirby - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… Quinamine gives fqrmaldehyde under similar conditions. The … which is absent in quinamine. Since dihydroisoquinamine produces … The nature of the rearrangement from quinamine to …
Number of citations: 3 pubs.rsc.org
G Bendz, CCJ Culvenor, LJ Goldsworthy… - Journal of the …, 1950 - pubs.rsc.org
It has been established that quinamine does not contain an aromatic indole nucleus, … of quinamine is very weakly basic. This is apparent also from the electrometric titration of quinamine…
Number of citations: 4 pubs.rsc.org
J Lee, B Kang, D Kim, S Chang - Organic Letters, 2022 - ACS Publications
… quinamine scaffold is indeed the key intermediate for this dimerization process. We were pleased to see that the o-quinamine… Intriguingly, monomeric o-quinamine 4 was found to be in a …
Number of citations: 2 pubs.acs.org
JC David, C Vareed - Indian Journal of Medical Research, 1933 - cabdirect.org
CHOPRA and DAVID (1927) published the first account of the pharmo-cological action of quinamine, an alkaloid of cinchona bark, isolated by HESSE. The work here described was …
Number of citations: 2 www.cabdirect.org
CCJ Culvenor, LJ Goldsworthy, KS Kirby, R Robinson - Nature, 1950 - nature.com
THE transformation of quinamine to isoquinamine is brought about by the action of hot isoamyl alcoholic sodium isoamyloxide on quinamine 1 . (We have found that, under milder …
Number of citations: 2 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.